molecular formula C17H18Cl2N6O3 B11926425 (5S)-6-(5-chloropyridin-2-yl)-7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-5-yl 4-methylpiperazine-1-carboxylate hydrochloride

(5S)-6-(5-chloropyridin-2-yl)-7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-5-yl 4-methylpiperazine-1-carboxylate hydrochloride

カタログ番号: B11926425
分子量: 425.3 g/mol
InChIキー: CGHYKCBGJWHCSM-NTISSMGPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a stereospecific pyrrolo-pyrazine derivative with a 4-methylpiperazine-1-carboxylate moiety. Its molecular formula is C₁₇H₁₇ClN₆O₃, and molecular weight is 388.808 g/mol . The (5S) stereochemistry and the presence of the 5-chloropyridinyl group contribute to its structural uniqueness. Pharmacokinetic data indicate moderate protein binding (52–59%), though bioavailability remains unquantified . It is closely associated with zopiclone and eszopiclone intermediates, as evidenced by its structural analogs and impurities in pharmacological synthesis pathways .

特性

分子式

C17H18Cl2N6O3

分子量

425.3 g/mol

IUPAC名

[(7S)-6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 4-methylpiperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C17H17ClN6O3.ClH/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12;/h2-5,10,16H,6-9H2,1H3;1H/t16-;/m0./s1

InChIキー

CGHYKCBGJWHCSM-NTISSMGPSA-N

異性体SMILES

CN1CCN(CC1)C(=O)O[C@H]2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl.Cl

正規SMILES

CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl.Cl

製品の起源

United States

準備方法

Resolution of Racemic Zopiclone

Eszopiclone is derived from zopiclone through enantiomeric resolution. Key steps include:

  • Synthesis of Zopiclone : Racemic zopiclone is prepared by reacting 6-(5-chloropyrid-2-yl)-5-hydroxy-7-oxo-5,6-dihydropyrrolo[3,4-b]pyrazine with 1-chlorocarbonyl-4-methylpiperazine hydrochloride .

    • Reaction Conditions :

      • Base : Potassium carbonate (K₂CO₃) or triethylamine (TEA).

      • Solvent : Methyl isobutyl ketone (MIBK) or dimethylformamide (DMF).

      • Catalyst : Tetrabutylammonium bromide (TBAB).

    • Example :

  • Chiral Resolution :

    • Reagent : Di-p-toluoyl tartaric acid or D-(+)-malic acid.

    • Process :

      • Dissolve racemic zopiclone with the resolving agent in methanol/acetone.

      • Cool to 0–10°C, filter the diastereomeric salt, and wash with methanol.

      • Adjust pH to 6–9, extract with ethyl acetate, and isolate S-zopiclone.

    • Crystallization :

      • Solvent : Ethyl acetate.

      • Temperature : 60°C (reflux) → 30–50°C → 10°C.

      • Yield : ~70–80% after purification.

Key Intermediate Syntheses

Pyrazine-2,3-Dicarboxylic Acid Anhydride (Intermediate II)

This intermediate is critical for forming the pyrrolo[3,4-b]pyrazine core.

  • Reaction : Pyrazine-2,3-dicarboxylic acid (I) + acetic anhydride → Intermediate II.

    • Conditions : 100–120°C, solvent-free.

  • Subsequent Steps :

    • React with 5-chloropyridine-2-carbonyl chloride to form 6-(5-chloropyrid-2-yl)5,7-dioxo-5,6-dihydropyrrolo[3,4-b]pyrazine .

    • Reduction : Convert 5,7-dioxo to 5-hydroxy-7-oxo using sodium borohydride (NaBH₄) or KBH₄.

Critical Reaction Parameters

Parameter Optimal Conditions Impact on Yield/Purity Source
Base K₂CO₃ or TEANeutralizes HCl, enhances nucleophilicity
Solvent MIBK or ethyl acetateHigh solubility for reactants, easy recovery
Catalyst TBAB or N,N-dimethylaminopyridine (DMAP)Accelerates acylation, improves yield
Cooling Rate 60°C → 30–50°C → 10°C (crystallization)Prevents impurities, enhances crystallinity
Reduction Agent KBH₄ in 1,4-dioxane/H₂OMinimizes over-reduction to hydroxy impurities

Challenges and Optimization

Impurity Control

Key impurities include:

  • RP 48497 (7-hydroxy derivative): Formed during reduction if NaBH₄/KBH₄ is used in excess or at elevated temperatures.

  • Desmethyl Impurity : Arises from incomplete acylation of 4-methylpiperazine.

  • (R)-Zopiclone : Resolved via malic acid, then recycled to racemic zopiclone.

Mitigation Strategies

  • Controlled Reduction : Use KBH₄ in 1,4-dioxane/H₂O at 13°C to limit hydroxylation.

  • Crystallization : Ethyl acetate solvent reduces impurities like RP 48497.

Industrial-Scale Processes

Eco-Friendly Modifications

  • Solvent Replacement : MIBK replaces DMF (toxicity reduction).

  • Catalyst Efficiency : TBAB or DMAP improves acylation yield without byproducts.

  • Waste Minimization : Water washes and vacuum drying reduce solvent loss.

Purification

Step Conditions Purity Achieved Source
Crystallization Ethyl acetate, 60°C → 10°C>99% (HPLC)
pH Adjustment Aqueous solution (pH 6–9)Removal of salts
Extraction Ethyl acetate vs. waterSeparation of S-zopiclone

Analytical Characterization

Chiral Purity Assessment

  • Method : Chiral HPLC (e.g., Chiralpak AD column).

  • Resolution : >99% enantiomeric excess (ee) after crystallization.

Impurity Profiling

Impurity Structure Formation Route Source
RP 48497 7-Hydroxy zopicloneOver-reduction during synthesis
Desmethyl Piperazine-1-carboxylate (no methyl)Incomplete acylation
(R)-Zopiclone Enantiomer of eszopicloneRacemic mixture resolution

化学反応の分析

Types of Reactions: Eszopiclone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride under controlled conditions.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed:

科学的研究の応用

Eszopiclone hydrochloride has a wide range of scientific research applications:

作用機序

The exact mechanism of action of eszopiclone hydrochloride is not fully understood but is believed to involve binding to the GABA-A receptor complexes at sites located near benzodiazepine receptors. This binding enhances the effects of GABA, an inhibitory neurotransmitter, leading to sedative and hypnotic effects . Eszopiclone hydrochloride has a particular affinity for GABA-A receptor subunits 1, 3, and 5 .

類似化合物との比較

Comparison with Structurally Similar Compounds

Key Structural Analogs and Derivatives

The following table summarizes critical structural analogs, their molecular features, and pharmacological distinctions:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Protein Binding CAS Number Reference
Target Compound C₁₇H₁₇ClN₆O₃ 388.808 4-Methylpiperazine-1-carboxylate 52–59%
Impurity B (EP) C₁₁H₇ClN₄O₂ 278.66 7-Hydroxy group (no piperazine) Not reported 43200-81-3
Impurity C (EP) C₁₁H₇ClN₄O 246.65 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one Not reported 148891-53-6
Deuterated Derivative C₁₆H₁₆Cl₂N₆O₃ 411.24 Octadeuterio-4-methylpiperazine Not reported 1189719-74-1
Chloromethyl Ester Derivative C₁₃H₈Cl₂N₄O₄ 355.13 Chloromethyloxy-carbonyloxy group Not reported 508169-18-4

Structural and Functional Differences

Target Compound vs. Impurity B
  • Structural Difference : The target compound features a 4-methylpiperazine-1-carboxylate group, whereas Impurity B replaces this with a 7-hydroxy group .
  • Impact : The piperazine moiety enhances solubility and receptor-binding affinity compared to the polar hydroxy group. This substitution likely explains the target compound’s higher molecular weight and moderate protein binding .
Target Compound vs. Impurity C
  • Structural Difference : Impurity C lacks both the piperazine and ester groups, retaining only the core pyrrolo-pyrazine scaffold .
Target Compound vs. Deuterated Derivative
  • Structural Difference : The deuterated analog replaces hydrogen atoms in the piperazine group with deuterium .
  • Impact : Deuteration may slow metabolic degradation, improving plasma half-life in preclinical studies.
Target Compound vs. Chloromethyl Ester Derivative
  • Structural Difference : The chloromethyl ester introduces a reactive chloromethyloxy-carbonyloxy group .
  • Impact : This derivative serves as a synthetic intermediate, with higher reactivity for further functionalization but reduced stability.

生物活性

The compound (5S)-6-(5-chloropyridin-2-yl)-7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-5-yl 4-methylpiperazine-1-carboxylate hydrochloride, commonly known as a derivative of Zopiclone, exhibits significant biological activity primarily as a sedative and hypnotic agent . This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Basic Information

  • IUPAC Name: (5S)-6-(5-chloropyridin-2-yl)-7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-5-yl 4-methylpiperazine-1-carboxylate hydrochloride
  • Molecular Formula: C17H18ClN6O3
  • Molecular Weight: 404.81 g/mol
  • CAS Number: 43200-80-2

Structural Characteristics

The compound features a complex structure that includes:

  • A pyrrolo[3,4-b]pyrazine core.
  • A piperazine moiety contributing to its pharmacological effects.

The biological activity of this compound is largely attributed to its interaction with the GABA_A receptor , a critical component in the central nervous system. It acts as a positive allosteric modulator at the GABA_A receptor sites, enhancing the inhibitory effects of GABA neurotransmission. This mechanism is similar to that of benzodiazepines and contributes to its sedative and anxiolytic properties.

Pharmacodynamics

  • Sedative Effects: Induces sleep by enhancing GABAergic transmission.
  • Anxiolytic Properties: Reduces anxiety levels through modulation of the GABA_A receptor.
  • Muscle Relaxant Effects: Exhibits muscle relaxant properties by acting on the central nervous system.

Binding Affinity and Activity

The binding affinity of (5S)-6-(5-chloropyridin-2-yl)-7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-5-yl 4-methylpiperazine-1-carboxylate hydrochloride has been evaluated in various studies:

Target ReceptorBinding Affinity (Kd)Reference
GABA_A ReceptorLow nanomolar range
Other CNS TargetsModerate affinity

In Vivo Studies

Recent studies have demonstrated the efficacy of this compound in animal models:

  • Sleep Induction: Significant reduction in sleep latency and increased total sleep time in rodent models.
  • Anxiety Reduction: Behavioral tests (e.g., elevated plus maze) indicated reduced anxiety-like behavior.

Clinical Observations

In clinical settings, derivatives of this compound have been evaluated for their effectiveness in treating insomnia and anxiety disorders. Notably:

  • Study on Insomnia Treatment:
    • A randomized controlled trial involving 150 participants showed that patients receiving the compound experienced improved sleep quality compared to placebo groups.
  • Anxiety Management:
    • A cohort study highlighted its potential in managing generalized anxiety disorder (GAD), with participants reporting significant reductions in anxiety scores.

Q & A

Q. Resolution Strategies :

Assay Standardization : Ensure consistent cell lines (e.g., human recombinant receptors) and buffer conditions (pH 7.4, 25°C).

Structural Modeling : Use molecular docking to analyze interactions between the compound’s chloropyridinyl group and α1 vs. α5 subunit residues.

Functional Assays : Compare EC50 values in electrophysiology (e.g., patch-clamp) to confirm subtype selectivity .

Basic: What analytical techniques ensure purity and structural integrity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., piperazine carbonyl at δ ~165 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular mass (388.808 g/mol) .
  • HPLC-PDA : Quantifies purity (>98%) using C18 columns and UV detection at 254 nm .

Advanced: How to optimize synthesis of the pyrrolo[3,4-b]pyrazine core?

Methodological Answer:
Reaction Optimization Table :

ParameterOptimal ConditionEffect on Yield
SolventEthanol (vs. methanol)↑ 87%
Temperature78°C↑ Reaction rate
CatalystNone (base-free)↓ Side products

Q. Key Adjustments :

  • Use TLC (silica gel, ethyl acetate/hexane) to monitor intermediate formation .
  • Replace phenylchloroformate with alternative electrophiles (e.g., carbonyldiimidazole) to reduce steric hindrance .

Basic: What pharmacokinetic parameters are reported?

Methodological Answer:

  • Protein Binding : 52–59% (determined via equilibrium dialysis using human plasma) .
  • pKb : 6.7 (predicted via computational models like MarvinSketch) .
  • Bioavailability : Not explicitly reported; inferred from structural analogs (e.g., eszopiclone) using in situ intestinal perfusion models .

Advanced: Strategies to enhance GABAA receptor subtype selectivity?

Methodological Answer:

Piperazine Modification : Introduce bulkier substituents (e.g., cyclopropyl) to reduce α4/α5 binding .

Docking Studies : Target α1-specific residues (e.g., His102) via halogen bonding with the chloropyridinyl group .

In Vivo Profiling : Use α1-selective knockout mice to validate functional selectivity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。